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1-Methyl-1,4-diazepan-2-one

hydrochloride

Cat. No.: B1592328 Get Quote

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-Methyl-1,4-diazepan-
2-one Hydrochloride

Foreword: The Logic of Molecular Interrogation
In the realm of drug discovery and chemical synthesis, a molecule's identity is its most

fundamental attribute. The unambiguous determination of a chemical structure is not merely a

procedural checkpoint; it is the bedrock upon which all subsequent biological, toxicological, and

pharmacological data rests. This guide eschews a simple checklist-style approach. Instead, it

presents a logical, self-validating workflow for the structural elucidation of 1-Methyl-1,4-
diazepan-2-one hydrochloride, a heterocyclic scaffold of interest in medicinal chemistry.[1]

Our narrative is driven by causality—explaining why each analytical technique is chosen, what

questions it answers, and how its data cross-validates the results from other methods to build

an unshakeable structural hypothesis. This document is intended for researchers, scientists,

and drug development professionals who require a robust framework for structural

confirmation.

Initial Characterization: Foundational Data and
Purity Assessment
Before engaging in complex spectroscopic analysis, foundational data must be gathered.

These initial steps provide the empirical formula and an assessment of sample purity, which are
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critical for the correct interpretation of subsequent, more complex data.

Elemental Analysis (EA): This technique provides the mass percentages of carbon,

hydrogen, nitrogen, and chlorine. For a pure sample of 1-Methyl-1,4-diazepan-2-one
hydrochloride (C₆H₁₃ClN₂O), the theoretical values serve as the primary benchmark for

both identity and purity. Discrepancies from theoretical values may indicate impurities or an

incorrect structural hypothesis.

Melting Point Determination: A sharp, defined melting point is a classic indicator of high

sample purity. Broad melting ranges often suggest the presence of contaminants.

Solubility Profiling: Determining the compound's solubility in a range of common solvents

(e.g., water, methanol, DMSO, chloroform) is a practical necessity. This information is crucial

for selecting the appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR)

spectroscopy and preparing solutions for other analytical methods.

Spectroscopic Analysis: Assembling the Molecular
Puzzle
Spectroscopy is the core of structural elucidation. Each technique acts as a unique lens,

providing a different piece of the molecular puzzle. The synergy between these methods

provides the ultimate confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional
Groups
Causality: IR spectroscopy is the first-line technique for rapidly identifying the functional groups

present in a molecule. By measuring the absorption of infrared radiation, we can detect the

characteristic vibrational frequencies of specific bonds. For 1-Methyl-1,4-diazepan-2-one
hydrochloride, we are primarily looking for confirmation of the cyclic amide (lactam) and the

presence of the hydrochloride salt.

Expected Spectral Features: The seven-membered ring lactam structure is expected to exhibit

several key absorptions. The carbonyl (C=O) stretch of a cyclic amide is a strong, sharp

indicator.[2] The position of this peak can be influenced by ring strain; for a seven-membered

ring, it is typically observed in the 1650-1670 cm⁻¹ region. The presence of the hydrochloride
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salt will result in a broad absorption band, typically in the 2400-3000 cm⁻¹ range,

corresponding to the N-H stretch of the protonated amine.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Significance

N-H Stretch (Ammonium Salt) 2400 - 3000 (Broad)
Confirms the presence of the

hydrochloride salt.

C-H Stretch (Aliphatic) 2850 - 2960
Indicates the CH₂ and CH₃

groups.

C=O Stretch (Amide I Band) 1650 - 1670 (Strong, Sharp)

Key evidence for the cyclic

amide (lactam) functional

group.[3]

C-N Stretch 1200 - 1350

Supports the presence of the

amide and amine

functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small, solid sample of 1-Methyl-1,4-diazepan-2-one
hydrochloride directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR

crystal.

Mass Spectrometry (MS): Determining Molecular Weight
and Formula
Causality: Mass spectrometry provides one of the most critical pieces of data: the precise

molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can

determine this mass with enough accuracy to definitively confirm the molecular formula. The

fragmentation pattern can also offer clues about the molecule's structure.
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Methodology: Electrospray Ionization (ESI) is the preferred method for this molecule, as it is a

soft ionization technique well-suited for polar, pre-ionized compounds like hydrochloride salts.

[4][5] The analysis will be performed in positive ion mode.

Expected Results: The molecule will be detected as its protonated free base, [M+H]⁺.

Free Base: 1-Methyl-1,4-diazepan-2-one

Molecular Formula: C₆H₁₂N₂O

Monoisotopic Mass: 128.0950 g/mol

Expected [M+H]⁺ Ion (HRMS): 129.1022 m/z

Observing a high-resolution mass that matches this theoretical value to within a few parts per

million (ppm) provides extremely strong evidence for the proposed molecular formula.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or water. Further dilute to a final concentration of ~1-10 µg/mL.

Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient

of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

While chromatography is not strictly necessary for direct infusion, it ensures sample purity at

the point of analysis.

MS Acquisition: Analyze the eluent using an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass

spectrometer in positive ion mode to acquire high-resolution mass data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Blueprint of Connectivity
Causality: NMR is the most powerful technique for elucidating the detailed atomic connectivity

of a molecule. Through a suite of 1D and 2D experiments, we can map out the complete

carbon-hydrogen framework and confirm the precise arrangement of atoms.
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Caption: Comprehensive workflow for chemical structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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